molecular formula C10H9N3O2 B5645940 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 5991-46-8

2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B5645940
CAS No.: 5991-46-8
M. Wt: 203.20 g/mol
InChI Key: ODZYNEQCDJBCAX-UHFFFAOYSA-N
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Description

2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 203.069476538 g/mol and the complexity rating of the compound is 295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Structure

2-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione derivatives have been synthesized through reactions involving benzyl bromide and potassium carbonate in dry acetone, facilitated by 18-crown-6-ether catalysis. These compounds were characterized using various methods including NMR, MS spectrum, IR spectroscopy, and elemental analysis. The crystal structure of one derivative, featuring the molecular formula C17H15N3O2, was determined using X-ray diffraction, revealing a tight molecular structure stabilized by multiple intermolecular interactions (Hwang et al., 2017).

Photocatalytic Reactions

An efficient method for synthesizing 6-oxyalkylated 1,2,4-triazine-3,5(2H,4H)-diones via visible-light-induced cross-dehydrogenative coupling reaction has been developed. This process utilizes low-toxic 2-tert-butylanthraquinone as a metal-free photocatalyst and air as an oxidant, highlighting its potential in sustainable chemistry (Tan et al., 2022).

Antimicrobial and Antitumor Applications

Some derivatives of this compound have been synthesized and assessed for antibacterial and antitumor activity. These compounds have shown promise in this field, indicating potential applications in medicinal chemistry and pharmacology (Abd El-Moneim et al., 2015).

Enzyme Inhibition for Medicinal Chemistry

A series of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives have been synthesized and found to be potent inhibitors of the d-amino acid oxidase (DAAO) enzyme. These findings are significant for the development of therapeutic agents, particularly in enhancing the plasma levels of specific amino acids in mice (Hin et al., 2015).

Properties

IUPAC Name

2-benzyl-1,2,4-triazine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-9-6-11-13(10(15)12-9)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZYNEQCDJBCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)NC(=O)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352679
Record name ZINC00146377
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5991-46-8
Record name ZINC00146377
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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